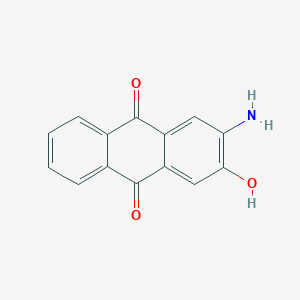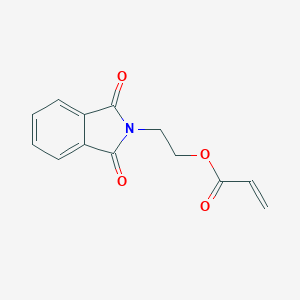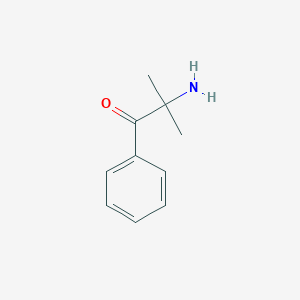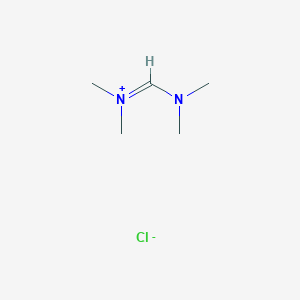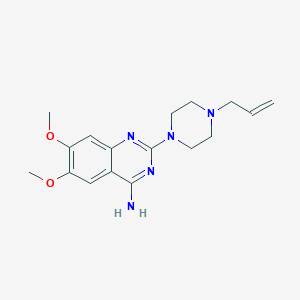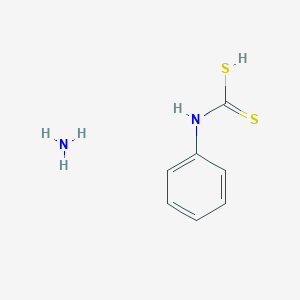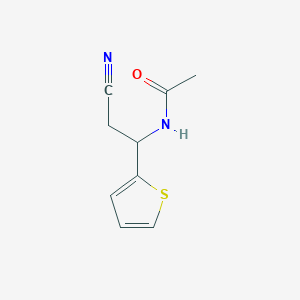
1,2-Naphthoquinone, 4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthoquinone, 4-(phenylthio)-, also known as Lawsone S or 4-Phenylthio-1,2-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It is a naphthoquinone derivative with a phenylthio group attached to the 4-position of the naphthoquinone ring. This compound has been found to exhibit various biological activities, making it a valuable tool in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1,2-Naphthoquinone, 4-(phenylthio)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. 1,2-Naphthoquinone, 4-(phenylthio)- S has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS production.
Biochemical and Physiological Effects:
1,2-Naphthoquinone, 4-(phenylthio)- has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, bacteria, and fungi. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been found to exhibit antioxidant activity, protecting cells from oxidative damage. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Naphthoquinone, 4-(phenylthio)- in lab experiments include its ability to induce apoptosis in cancer cells, its antimicrobial activity, and its antioxidant properties. However, the compound has some limitations, including its potential toxicity to cells and its instability under certain conditions. It is important to use appropriate controls and safety measures when working with this compound.
Orientations Futures
There are several future directions for the research on 1,2-Naphthoquinone, 4-(phenylthio)-. One possible direction is the development of new drugs and therapies based on the compound's antitumor and antimicrobial activities. Another direction is the investigation of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of new bioactive compounds.
Méthodes De Synthèse
The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- involves the reaction of 1,2-naphthoquinone with phenylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- S has been reported in several literature sources, and the compound is commercially available from chemical suppliers.
Applications De Recherche Scientifique
1,2-Naphthoquinone, 4-(phenylthio)- has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, antimicrobial, and antioxidant activities, making it a valuable compound for the development of new drugs and therapies. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
Propriétés
Numéro CAS |
18916-59-1 |
|---|---|
Nom du produit |
1,2-Naphthoquinone, 4-(phenylthio)- |
Formule moléculaire |
C16H10O2S |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-phenylsulfanylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H |
Clé InChI |
UWMHVYAJPQJQMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








